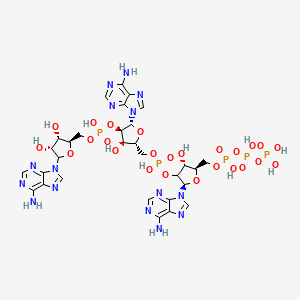

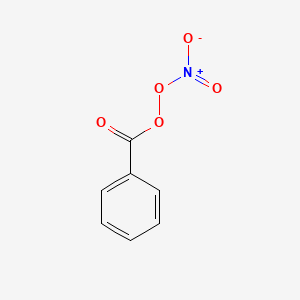

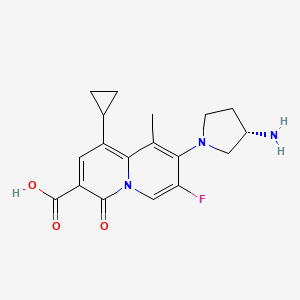

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-

描述

ABT-719 是一种在科学界引起广泛关注的化合物,因为它在各个领域都具有潜在的应用价值。它是一种 2-吡啶酮类抗菌剂,以其对多种细菌感染的有效性而闻名。 ABT-719 抑制 DNA 旋酶活性,使其成为一种有效的抗菌剂 .

作用机制

ABT-719 通过抑制 DNA 旋酶发挥作用,DNA 旋酶是细菌 DNA 复制必不可少的酶。通过抑制这种酶,ABT-719 阻止细菌复制其 DNA,从而导致细胞死亡。 ABT-719 的分子靶标包括 DNA 旋酶和细菌 DNA 复制机制的其他成分 .

生化分析

Biochemical Properties

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. This compound has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . The interaction involves the binding of the compound to the active site of the enzyme, thereby preventing the integration of viral DNA into the host genome. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- on various cell types and cellular processes are profound. In HIV-infected cells, this compound inhibits the integration of viral DNA, thereby halting viral replication and reducing viral load . It also influences cell signaling pathways, particularly those involved in immune responses, by modulating the activity of key signaling proteins. Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in viral replication and immune regulation.

Molecular Mechanism

At the molecular level, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- exerts its effects through several mechanisms. The primary mechanism involves the inhibition of HIV-1 integrase by binding to its active site and sequestering essential cofactors, such as Mg2+ ions . This binding prevents the enzyme from catalyzing the integration of viral DNA into the host genome. Additionally, this compound may inhibit other enzymes involved in viral replication and cellular metabolism, further contributing to its antiviral activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that this compound can maintain its inhibitory effects on HIV-1 integrase and viral replication for several days in vitro

Dosage Effects in Animal Models

In animal models, the effects of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- vary with different dosages. At low to moderate doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve maximum therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound may influence metabolic flux and alter the levels of specific metabolites involved in viral replication and immune responses.

Transport and Distribution

Within cells and tissues, 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific transporters . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins.

Subcellular Localization

The subcellular localization of 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with viral DNA and inhibits the activity of HIV-1 integrase . Additionally, the compound may be targeted to other subcellular compartments, such as the mitochondria and endoplasmic reticulum, through specific targeting signals or post-translational modifications. These localizations enable the compound to modulate various cellular processes and exert its antiviral effects.

准备方法

ABT-719 的合成涉及 2-吡啶酮结构的创建。ABT-719 的具体合成路线和反应条件并未广泛公布,但已知该化合物是通过一系列化学反应合成的,这些反应涉及吡啶酮环的形成。 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

ABT-719 经历了几种类型的化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 该反应涉及用另一个原子或原子团替换化合物中的一个原子或原子团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .

科学研究应用

相似化合物的比较

ABT-719 属于 2-吡啶酮类抗菌剂,这类抗菌剂以其对革兰氏阳性和革兰氏阴性细菌的广谱活性而闻名。类似的化合物包括:

环丙沙星: 一种氟喹诺酮类抗生素,也抑制 DNA 旋酶,但其化学结构不同。

斯帕弗洛沙星: 另一种氟喹诺酮类抗生素,具有类似的作用机制,但药代动力学特性不同。

克林沙星: 一种氟喹诺酮类抗生素,对革兰氏阳性细菌具有强效活性.

属性

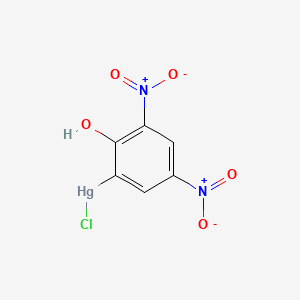

IUPAC Name |

8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-9-15-12(10-2-3-10)6-13(18(24)25)17(23)22(15)8-14(19)16(9)21-5-4-11(20)7-21/h6,8,10-11H,2-5,7,20H2,1H3,(H,24,25)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUKUAHPMHVZJL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CCC(C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CN2C1=C(C=C(C2=O)C(=O)O)C3CC3)F)N4CC[C@@H](C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167476 | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162829-90-5 | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162829905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Quinolizine-3-carboxylic acid, 8-((3S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spectrum of activity of ABT-719?

A2: ABT-719 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] It shows significant efficacy against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and ciprofloxacin-resistant organisms. [, ]

Q2: How does the efficacy of ABT-719 compare to that of existing antibiotics, particularly fluoroquinolones?

A3: In preclinical studies, ABT-719 demonstrated superior efficacy compared to ciprofloxacin against various infections. For instance, it was 4- to 10-fold more effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes infections in mice. [] ABT-719 also showed greater potency against quinolone-sensitive S. aureus, Enterococcus faecalis, and Enterococcus faecium in immunosuppressed mice. [] It exhibited comparable effectiveness to ciprofloxacin in treating infections caused by Pseudomonas aeruginosa and Escherichia coli. []

Q3: Are there any studies investigating the efficacy of ABT-719 against intracellular infections?

A4: Yes, research indicates that ABT-719 is highly effective against intracellular bacterial infections. Studies showed that it outperformed ciprofloxacin, demonstrating at least three-fold lower 50% effective doses (ED50s) in treating intracellular infections caused by Salmonella typhimurium and Listeria monocytogenes. []

Q4: What is the significance of the structural modifications at the C-8 position of 4H-4-oxoquinolizine derivatives, such as ABT-719?

A5: Structural modifications at the C-8 position of 4H-4-oxoquinolizines significantly influence their antibacterial activity, physicochemical properties, and pharmacokinetic profiles. [] These alterations can enhance activity against Gram-positive bacteria, including ciprofloxacin- and methicillin-resistant S. aureus. [] Furthermore, specific C-8 modifications can lead to improved in vivo efficacy compared to ABT-719. For example, the cis-3-amino-4-methylpiperidine analogue (3ss) demonstrated superior efficacy against S. aureus, S. pneumoniae, and E. coli in a mouse protection test, exhibiting lower oral ED50 values than ABT-719. []

Q5: What are the implications of the "conformation switch model" concerning the interaction of ABT-719 with resistant DNA gyrase and topoisomerase IV?

A6: The "conformation switch model" suggests that ABT-719, unlike some other quinolones, might possess a unique ability to interact with mutated binding sites on DNA gyrase and topoisomerase IV. [] This characteristic could contribute to its effectiveness against resistant strains where mutations alter the enzyme's structure. []

Q6: Has ABT-719 been evaluated in clinical trials, and if so, what were the findings?

A7: Yes, ABT-719 has been investigated in a Phase 2b clinical trial (NCT01777165) for preventing acute kidney injury in patients undergoing high-risk cardiac surgery. [] Unfortunately, the trial did not meet its primary endpoint of reducing acute kidney injury incidence as defined by Acute Kidney Injury Network (AKIN) criteria. []

Q7: What is the current status of ABT-719 development?

A8: While ABT-719 showed early promise as a potential antibacterial agent, its development seems to have been halted. Although it demonstrated efficacy in preclinical studies, the unsuccessful Phase 2b trial suggests further research and development are needed to fully understand its potential and address limitations. []

Q8: What are the potential advantages of ABT-719 over existing antibiotics?

A9: ABT-719's potential advantages stem from its broad-spectrum activity, particularly its effectiveness against resistant bacteria, including MRSA and quinolone-resistant strains. [, , ] This characteristic makes it a promising candidate for combating the growing problem of antibiotic resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。